

Application Notes and Protocols: Amidophosphoric Acids as Phosphorylating Agents

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Compound of Interest

Compound Name: *Amidodiphosphoric acid(9CI)*

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For Researchers, Scientists, and Drug Development Professionals

Amidophosphoric acids and their derivatives represent a versatile class of phosphorylating agents with significant applications in biochemical research and drug development. While the term "amidodiphosphoric acid" is not commonly used in the scientific literature, the closely related compound, diamidophosphate (DAP), and the broader class of phosphoramidates have emerged as powerful tools for the phosphorylation of a wide range of biomolecules. These reagents offer unique reactivity profiles, particularly for reactions conducted in aqueous environments, and are central to innovative prodrug strategies.

Introduction to Amidophosphoric Acid Derivatives

Phosphoramidates are derivatives of phosphoric acid where one or more hydroxyl groups are replaced by an amino group, forming a P-N bond.^[1] This structural feature imparts distinct chemical properties compared to traditional phosphorylating agents like phosphorus oxychloride. Diamidophosphate (DAP), a molecule with two amino groups attached to a central phosphate, has garnered significant attention as a prebiotically plausible phosphorylating agent capable of efficiently phosphorylating nucleosides, sugars, and amino acids in water.^{[2][3]}

In the realm of drug development, the phosphoramidate motif is a cornerstone of the ProTide (Pro-nucleotide) technology.^{[4][5]} This approach masks the negative charges of a phosphate group, enabling nucleoside monophosphates to cross cell membranes. Once inside the cell,

the phosphoramidate is enzymatically cleaved to release the active, phosphorylated drug molecule.^[6]

Applications in Phosphorylation

Amidophosphoric acid derivatives are utilized in a variety of phosphorylation reactions:

- **Prebiotic Chemistry and the Origins of Life:** DAP is extensively studied for its ability to phosphorylate simple organic molecules in aqueous solutions, providing insights into the abiotic synthesis of essential biomolecules like nucleotides.^{[7][8]}
- **Synthesis of Nucleoside Analogs:** Phosphoramidate chemistry is crucial for the synthesis of antiviral and anticancer nucleoside analogs. The ProTide approach has led to the development of several clinically approved drugs.^{[4][5]}
- **Phosphorylation of Peptides and Sugars:** DAP and other phosphoramidates can be used to phosphorylate amino acids and carbohydrates, facilitating the study of post-translational modifications and the synthesis of glycoconjugates.^[2]

Experimental Protocols and Data

Protocol 1: General Procedure for Diamidophosphate (DAP)-Mediated Phosphorylation of Nucleosides

This protocol describes a general method for the phosphorylation of nucleosides in an aqueous solution using diamidophosphate (DAP).

Materials:

- Nucleoside (e.g., adenosine, uridine)
- Diamidophosphate (DAP)
- Magnesium chloride (MgCl_2) or Zinc chloride (ZnCl_2) (optional, as catalyst)
- Imidazole (optional, as catalyst)
- Deionized water

- pH meter
- Heating block or water bath

Procedure:

- Prepare a 0.1 M solution of the desired nucleoside in deionized water.
- Prepare a stock solution of diamidophosphate (DAP).
- In a reaction vessel, combine the nucleoside solution with the DAP solution. The molar ratio of DAP to the nucleoside can be varied to optimize the reaction.
- If using a catalyst, add MgCl_2 or ZnCl_2 to the reaction mixture. Imidazole can also be added to accelerate the reaction.^[7]
- Adjust the pH of the reaction mixture to the desired value (typically between 5.5 and 10) using a suitable acid or base.^[7]
- Incubate the reaction mixture at a constant temperature, typically between 50°C and 90°C.^[7]
^[9]
- Monitor the progress of the reaction using an appropriate analytical technique, such as High-Performance Liquid Chromatography (HPLC) or ^{31}P Nuclear Magnetic Resonance (NMR) spectroscopy.
- Upon completion, the phosphorylated products can be purified by chromatographic methods.

Quantitative Data for DAP-Mediated Phosphorylation:

Substrate	DAP (equiv.)	Catalyst	Temperature (°C)	pH	Products	Yield (%)	Reference
Nucleosides (general)	1-10	Mg ²⁺ or Zn ²⁺	50	5.5 - 10	2'-NMP, 3'-NMP, 5'-NMP, 2',3'-cNMP	Variable	[7]
Uridine	10	none	60-75	Neutral	5'-UMP, 2'-UMP, 3'-UMP, 2',3'-cUMP	Not specified	[7]
Adenosine	10	Ni(II)	90	Alkaline	5'-AMP	Substantial	[9]

Protocol 2: Synthesis of a Phosphoramidate (ProTide) Prodrug of a Nucleoside Analog

This protocol outlines a general method for the synthesis of a phosphoramidate prodrug using the Atherton-Todd reaction.

Materials:

- Nucleoside analog
- Aryl phosphorodichloridate (e.g., phenyl phosphorodichloridate)
- Amino acid ester hydrochloride (e.g., L-alanine methyl ester hydrochloride)
- Tertiary amine base (e.g., triethylamine, pyridine)
- Anhydrous polar aprotic solvent (e.g., dichloromethane, tetrahydrofuran)

Procedure:

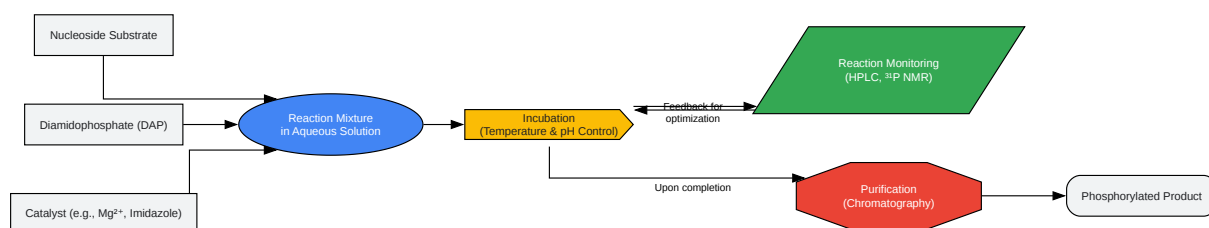
- Dissolve the nucleoside analog in the anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen).
- Cool the solution in an ice bath.
- Add the tertiary amine base to the solution.
- Slowly add a solution of the aryl phosphorodichloridate in the same solvent to the reaction mixture.
- Stir the reaction at low temperature for a specified period, monitoring the formation of the phosphorochloridate intermediate by TLC or NMR.
- In a separate flask, prepare a solution of the amino acid ester hydrochloride and the tertiary amine base in the anhydrous solvent.
- Add the amino acid ester solution to the reaction mixture containing the phosphorochloridate intermediate.
- Allow the reaction to warm to room temperature and stir until completion.
- Quench the reaction with a suitable reagent (e.g., water, saturated ammonium chloride solution).
- Extract the product with an organic solvent, wash the organic layer, dry it over an anhydrous salt (e.g., Na_2SO_4), and concentrate it under reduced pressure.
- Purify the crude product by column chromatography to obtain the desired phosphoramidate prodrug.

Quantitative Data for Phosphoramidate Prodrug Synthesis:

Nucleoside Analog	Phosphorylating Agent	Amine	Solvent	Yield (%)	Reference
Various	Diethyl H-phosphonate, CCl ₄	Aniline	Not specified	30-75	[4]
Various	(EtO) ₂ P(O)Cl	Various amines	Not specified	Variable	[4]
Zidovudine (AZT)	Phenyl phosphorodichloridate	L-Alanine methyl ester	Dichloromethane	Good	[6]

Visualizations

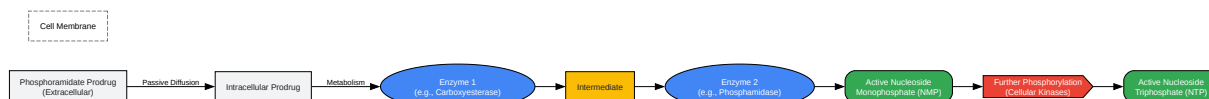
Diagram 1: General Workflow for DAP-Mediated Phosphorylation



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Caption: Workflow for nucleoside phosphorylation using DAP.

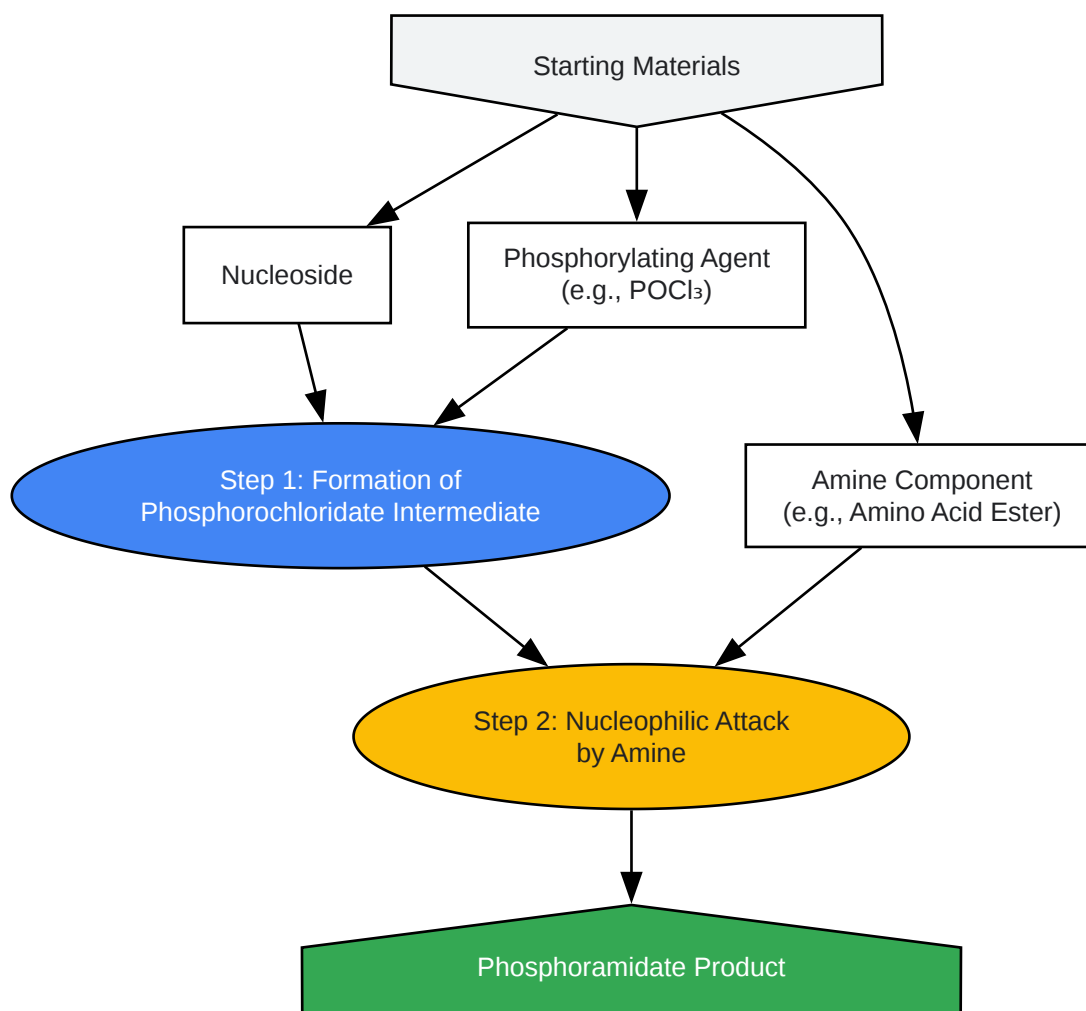
Diagram 2: ProTide Prodrug Activation Pathway



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Caption: Intracellular activation of a ProTide prodrug.

Diagram 3: Logical Relationship in Phosphoramidate Synthesis



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Caption: Key steps in phosphoramidate synthesis.

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